2-Chlorobenzimidazole chemical structure and properties
2-Chlorobenzimidazole chemical structure and properties
An In-depth Technical Guide to 2-Chlorobenzimidazole
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-Chlorobenzimidazole. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.
Chemical Structure and Identification
2-Chlorobenzimidazole is a heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring, with a chlorine atom substituted at the 2-position of the imidazole ring.
-
Synonyms: 2-Chloro-1H-benzo[d]imidazole, Benzimidazole (B57391), 2-chloro-[1][3][4]
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InChI: 1S/C7H5ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)[1][4][5]
Chemical Structure:
Cl
|
C2--N1
/ \ /
C7--C6--C5
| | |
C8--C9--C4--H
\ /
N3--H
(Simplified 2D representation)
Physicochemical and Spectroscopic Properties
The quantitative properties of 2-Chlorobenzimidazole are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 152.58 g/mol | [2][3][4] |
| Appearance | Off-white to yellow to brown crystalline powder | [3][6] |
| Melting Point | 207-211 °C (lit.) | [5][8][9] |
| Boiling Point | 328.5 ± 25.0 °C at 760 mmHg (estimate) | [10] |
| Solubility | Insoluble in water | [8][9][11] |
| pKa | 9.81 ± 0.10 (Predicted) | [6] |
| LogP (Octanol/Water) | 1.734 (Crippen Calculated) | [7][12] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [10] |
Experimental Protocols
Synthesis of 2-Chlorobenzimidazole
A common and high-yield method for the synthesis of 2-Chlorobenzimidazole involves the chlorination of 1,3-dihydro-benzimidazol-2-one (also known as 2-hydroxybenzimidazole) using phosphorus oxychloride (POCl₃).[13][14][15][16]
Step 1: Synthesis of 1,3-dihydro-benzimidazol-2-one (2)
-
To a solution of o-phenylenediamine (B120857) (1) (5g, 0.046 mole) in dimethylformamide (DMF), add urea (B33335) (5.52g, 0.092 mole).[16]
-
Reflux the mixture for 12 hours.[16]
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After completion, remove the DMF by distillation under vacuum.[16]
-
Wash the isolated solid with water and then dissolve it in a 10% aqueous sodium hydroxide (B78521) solution.[16]
-
Filter the alkaline solution and neutralize it with 35% aqueous hydrochloric acid.[16]
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Filter, wash with water, and dry the precipitated product to obtain pure 1,3-dihydro-benzimidazol-2-one (2).[16] The yield is typically high (around 94%).[15][16]
Step 2: Synthesis of 2-Chlorobenzimidazole (3)
-
A mixture of 1,3-dihydro-benzimidazol-2-one (2) (10g, 0.07 mole), phosphorus oxychloride (POCl₃) (22.88g, 0.14 mole), and a catalytic amount of phenol (B47542) is heated to 103-107°C for 12 hours.[15][16]
-
After the reaction is complete, cool the mixture in an ice bath.[15][16]
-
Neutralize the mixture with a 40% aqueous sodium hydroxide solution to a pH of approximately 10.[15][16]
-
The crude product precipitates and can be collected.
-
Recrystallize the crude material to obtain pure 2-Chlorobenzimidazole (3).[15][16] This method can yield up to 97% of the final product.[15][16]
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
Typical Reactions
2-Chlorobenzimidazole is a versatile intermediate used in various organic reactions.
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N-Alkylation (Nucleophilic Substitution):
-
Dissolve 2-Chlorobenzimidazole (1 equivalent) and an alkylating agent (e.g., benzyl (B1604629) bromide, 1.1 equivalents) in a dry solvent like acetonitrile.[19]
-
Add a base such as potassium carbonate (K₂CO₃) (1.1 equivalents) to the mixture.[19]
-
Heat the reaction mixture to reflux (e.g., 75°C) and monitor the progress using Thin Layer Chromatography (TLC).[19]
-
Upon completion, cool the mixture, dilute with a solvent like dichloromethane (B109758) (DCM), and filter.[19]
-
Concentrate the filtrate under vacuum to obtain the N-alkylated product.[19]
-
-
Cross-Coupling Reactions:
-
The chlorine atom at the 2-position can undergo cross-coupling reactions, such as Suzuki coupling, with arylboronic acids. These reactions are typically catalyzed by a palladium catalyst to form 2-arylbenzimidazole derivatives.
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Visualized Workflows and Pathways
The following diagrams illustrate the synthesis and key reactions of 2-Chlorobenzimidazole.
Caption: Workflow for the synthesis of 2-Chlorobenzimidazole.
Caption: Reactivity pathways of 2-Chlorobenzimidazole.
Applications and Biological Significance
2-Chlorobenzimidazole is a crucial building block in medicinal and agricultural chemistry.[3]
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Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[6] It is a foundational molecule for developing drugs with potential anti-malarial, antiviral (such as for Hepatitis C), anti-cancer, and anti-inflammatory activities.[3]
-
Agrochemicals: The benzimidazole moiety is important in agrochemicals. 2-Chlorobenzimidazole is used in the formulation of fungicides and herbicides to protect crops.[3]
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Material Science: This compound can be incorporated into polymers and coatings to enhance chemical resistance and durability.[3]
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Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding, which helps in understanding biological processes and disease mechanisms.[3] Derivatives have shown antifungal properties against various phytopathogens.[20]
Safety and Handling
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Hazards: 2-Chlorobenzimidazole is irritating to the eyes, respiratory system, and skin.[6][9]
-
Precautions: Handle in a well-ventilated area or under a fume hood.[6] Avoid inhalation, ingestion, and contact with skin or eyes.[6]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety goggles.[6][9]
-
Storage: Store at ambient temperatures, though storage in a cool, dark place (<15°C) is recommended.[6] The compound can be moisture-sensitive.[8]
References
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- 2. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 2-Chlorobenzimidazole [webbook.nist.gov]
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- 6. Page loading... [guidechem.com]
- 7. 2-Chlorobenzimidazole (CAS 4857-06-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 10. 2-Chlorobenzimidazole | CAS#:4857-06-1 | Chemsrc [chemsrc.com]
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- 20. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
